molecular formula C13H10F3N B3341738 2,6-Difluoro-N-(2-fluorobenzyl)aniline CAS No. 1040067-71-7

2,6-Difluoro-N-(2-fluorobenzyl)aniline

Cat. No.: B3341738
CAS No.: 1040067-71-7
M. Wt: 237.22 g/mol
InChI Key: WSYOWSDCHCONMW-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(2-fluorobenzyl)aniline (CAS 1040067-71-7) is a fluorinated aniline derivative with a molecular formula of C 13 H 10 F 3 N and a molecular weight of 237.22 g/mol . This compound is supplied with a purity of 98% and should be stored at 2-8°C . As a building block containing multiple fluorine atoms, this compound is of significant interest in medicinal chemistry for the development of novel active molecules. The strategic incorporation of fluorine into organic compounds is a established tool to improve the metabolic stability, enhance lipophilicity, and fine-tune the pKa of potential drug candidates, thereby optimizing their pharmacokinetic properties . Specifically, the 2,6-difluorobenzamide motif is a recognized pharmacophore in antibacterial research, notably for its role in allosteric inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics . The presence of the 2-fluorobenzyl group is also noteworthy, as fluorobenzyl subunits are frequently employed as pharmacophoric elements that can contribute to enhanced biological activity, including antibacterial properties . This product is intended for use in research applications, such as the synthesis of complex heterocyclic molecules and the exploration of new structure-activity relationships (SAR) in drug discovery programs . It is supplied as a research chemical and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,6-difluoro-N-[(2-fluorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c14-10-5-2-1-4-9(10)8-17-13-11(15)6-3-7-12(13)16/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYOWSDCHCONMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C=CC=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-(2-fluorobenzyl)aniline typically involves the reaction of 2,6-difluoroaniline with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amine group of 2,6-difluoroaniline attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 2,6-Difluoro-N-(2-fluorobenzyl)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(2-fluorobenzyl)aniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms, which can be replaced by other nucleophiles.

    Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ethanol or THF.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted aniline derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2,6-Difluoro-N-(2-fluorobenzyl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.

    Chemical Biology: It serves as a probe in studying biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-(2-fluorobenzyl)aniline depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Parent Compound: 2,6-Difluoroaniline

The parent compound, 2,6-difluoroaniline (CAS: 5509-65-9; molecular formula: C₆H₅F₂N ; molecular weight: 143.11 g/mol ), lacks the benzyl substitution present in the target molecule. Key differences include:

  • Reactivity : The absence of the 2-fluorobenzyl group reduces steric hindrance, making the parent compound more reactive in electrophilic substitution reactions.
  • Applications : 2,6-Difluoroaniline is frequently used in pesticide synthesis (e.g., metalaxyl, benalaxyl) , whereas the benzyl-substituted derivative is tailored for applications requiring enhanced lipophilicity .

Positional Isomers of Fluorobenzyl-Substituted Analogs

Several positional isomers of the target compound have been reported, differing in fluorine placement on the benzyl or aniline rings (Table 1):

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
2,6-Difluoro-N-(3-fluorobenzyl)aniline 1039839-41-2 C₁₃H₁₀F₃N 261.22 3-Fluorine on benzyl ring
2,6-Difluoro-N-(4-fluorobenzyl)aniline 1040312-42-2 C₁₃H₁₀F₃N 261.22 4-Fluorine on benzyl ring
3,4-Difluoro-N-(2-fluorobenzyl)aniline 1019547-45-5 C₁₃H₁₀F₃N 261.22 3,4-Difluoro on aniline ring

Key Findings :

  • Electronic Effects : The 2-fluorobenzyl group in the target compound introduces meta-directing effects, while 3- or 4-fluorobenzyl analogs alter electron distribution, impacting reactivity in cross-coupling reactions .
  • Solubility : The 2-fluorobenzyl derivative exhibits lower aqueous solubility compared to its 4-fluoro counterpart due to increased molecular symmetry in the latter .

Substituent Variations: Alkyl vs. Aromatic Groups

  • 2,6-Difluoro-N-(2-methylpropyl)aniline (CAS: Not specified; molecular formula: C₁₀H₁₃F₂N; molecular weight: 185.21): Replacing the fluorobenzyl group with a 2-methylpropyl chain reduces aromatic interactions, lowering melting point (predicted) and enhancing volatility. This analog is less suited for applications requiring π-π stacking but may improve bioavailability in hydrophobic environments .

Nitro-Substituted Analog: 2,6-Difluoro-N-(2-nitrophenyl)aniline

  • Structure : Features a nitro group instead of fluorobenzyl (molecular formula: C₁₂H₈F₂N₂O₂ ; molecular weight: 250.20 ) .
  • Reactivity : The nitro group strongly deactivates the aniline ring, reducing nucleophilicity. In contrast, the fluorobenzyl group in the target compound balances electron withdrawal with moderate activation for further functionalization .

Biological Activity

2,6-Difluoro-N-(2-fluorobenzyl)aniline is a fluorinated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of fluorine atoms, may enhance its interaction with biological targets, making it a candidate for further research in anticancer and antimicrobial applications.

  • IUPAC Name : 2,6-Difluoro-N-(2-fluorobenzyl)aniline
  • Molecular Weight : 202.19 g/mol
  • Chemical Formula : C13H11F3N

The biological activity of 2,6-Difluoro-N-(2-fluorobenzyl)aniline is primarily attributed to its ability to interact with various biological macromolecules. The fluorine substituents can modulate the compound's lipophilicity and electronic properties, potentially affecting its binding affinity to proteins and nucleic acids.

Anticancer Activity

Recent studies have indicated that fluorinated compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against colorectal cancer cells (HCT-116), inducing cell cycle arrest and apoptosis through the regulation of cyclin B1 and the production of reactive oxygen species (ROS) .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study on fluorinated anilines revealed that modifications in the aniline ring significantly influence anticancer activity. Compounds with electron-withdrawing groups at specific positions exhibited enhanced potency against various cancer cell lines .

CompoundIC50 (µM)Target Cell Line
2,6-Difluoro-N-(2-fluorobenzyl)anilineTBDTBD
Fluorinated Aniline A0.09HuH7
Fluorinated Aniline B0.36Hep3B

Antimicrobial Activity

Fluorinated compounds are also known for their antimicrobial properties. The presence of fluorine can enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes. A review highlighted that various fluorinated heterocycles exhibited potent antimicrobial activities against resistant strains .

Research Findings

A comparative analysis of various fluorinated compounds showed that those with multiple fluorine substituents had improved antimicrobial efficacy:

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
2,6-Difluoro-N-(2-fluorobenzyl)anilineTBDTBD
Fluorinated Compound C0.5 µg/mLE. coli
Fluorinated Compound D1.0 µg/mLS. aureus

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Difluoro-N-(2-fluorobenzyl)aniline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves sequential fluorination and benzylation steps. Key steps include:

  • Fluorination : Selective introduction of fluorine atoms at the 2,6-positions of the aniline ring via halogen-exchange reactions using KF or CsF under anhydrous conditions .
  • Benzylation : Coupling the fluorinated aniline with 2-fluorobenzyl chloride/bromide in the presence of a base (e.g., NaH) in THF or DMF. Reaction temperature (40–60°C) and stoichiometric control are critical to minimize byproducts like over-alkylation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol improves purity. Yields range from 45–70%, depending on the solvent system .

Q. Which spectroscopic techniques are most effective for characterizing 2,6-Difluoro-N-(2-fluorobenzyl)aniline, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Look for aromatic protons as multiplets (δ 6.8–7.4 ppm) and benzyl CH₂ as a singlet (δ 4.3–4.5 ppm).
  • ¹⁹F NMR : Distinct signals for aromatic fluorine (δ -110 to -120 ppm) and benzyl fluorine (δ -115 to -125 ppm) .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 266.1 (C₁₃H₁₀F₃N). High-resolution MS confirms molecular formula .
  • IR Spectroscopy : N-H stretch (~3400 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How do the fluorine substituents influence the electronic properties and reactivity of 2,6-Difluoro-N-(2-fluorobenzyl)aniline, and what computational methods can elucidate these effects?

  • Methodological Answer :

  • Electronic Effects : Fluorine's electronegativity increases the electron-withdrawing nature of the aromatic ring, lowering HOMO energy and altering nucleophilic/electrophilic reactivity. This can be modeled using Density Functional Theory (DFT) (e.g., B3LYP/6-31G* basis set) to calculate charge distribution and frontier molecular orbitals .
  • Reactivity : Fluorine stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Kinetic studies under varying temperatures (25–80°C) and catalysts (Pd(PPh₃)₄) reveal rate enhancements due to fluorine’s inductive effects .

Q. What strategies are effective in resolving contradictions between crystallographic data and spectroscopic results for fluorinated aniline derivatives?

  • Methodological Answer :

  • Cross-Validation : Use SHELX -based refinement (e.g., SHELXL97) for X-ray crystallography to resolve bond-length discrepancies caused by fluorine’s high electron density. Compare with DFT-optimized geometries .
  • Dynamic NMR : For flexible benzyl groups, variable-temperature NMR (VT-NMR) detects conformational exchange broadening, which may explain deviations from static crystallographic models .

Q. What role does 2,6-Difluoro-N-(2-fluorobenzyl)aniline play in medicinal chemistry research, particularly in enzyme or receptor interaction studies?

  • Methodological Answer :

  • Target Engagement : Fluorine enhances binding to hydrophobic pockets in enzymes (e.g., kinases) via C-F···H-N interactions. Radiolabeling (¹⁸F or ¹⁹F MRI probes) tracks target engagement .
  • SAR Studies : Systematic substitution of fluorine atoms (e.g., 2-F vs. 6-F) in analogs reveals positional effects on IC₅₀ values against cancer cell lines (e.g., MCF-7) .

Q. What are the challenges in achieving regioselective fluorination during the synthesis of 2,6-Difluoro-N-(2-fluorobenzyl)aniline, and how can they be mitigated?

  • Methodological Answer :

  • Regioselectivity Issues : Competing fluorination at the 4-position due to directing group effects.
  • Mitigation Strategies :
  • Use protecting groups (e.g., acetyl) on the aniline nitrogen to block undesired fluorination sites.
  • Optimize Lewis acid catalysts (e.g., BF₃·OEt₂) to enhance 2,6-selectivity in halogen-exchange reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Difluoro-N-(2-fluorobenzyl)aniline
Reactant of Route 2
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2,6-Difluoro-N-(2-fluorobenzyl)aniline

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